AnhydrovinblastineN'b-oxideSulfateSalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

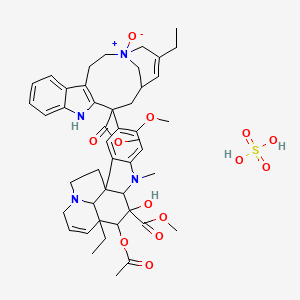

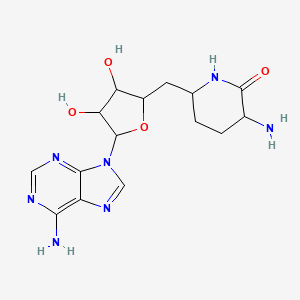

AnhydrovinblastinaN’b-óxidoSulfatoSal es un compuesto bioquímico con la fórmula molecular C46H58N4O13S y un peso molecular de 907.04 . Se utiliza principalmente en investigación proteómica y tiene aplicaciones significativas en el campo del tratamiento del cáncer debido a sus propiedades citotóxicas .

Métodos De Preparación

La preparación de AnhydrovinblastinaN’b-óxidoSulfatoSal involucra varias rutas sintéticas y condiciones de reacción. Un método común incluye la reacción de vinblastina con un agente oxidante para formar el derivado N’b-óxido, seguido de la adición de ácido sulfúrico para producir la sal de sulfato. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH específicos para garantizar la estabilidad y la pureza del producto final .

Los métodos de producción industrial para AnhydrovinblastinaN’b-óxidoSulfatoSal no están ampliamente documentados, pero probablemente implican síntesis a gran escala utilizando condiciones de reacción similares a las utilizadas en entornos de laboratorio. La escalabilidad del proceso requeriría la optimización de los parámetros de reacción para garantizar un rendimiento y una calidad consistentes.

Análisis De Reacciones Químicas

AnhydrovinblastinaN’b-óxidoSulfatoSal experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar aún más en condiciones específicas para formar derivados de un estado de oxidación más alto.

Reducción: Las reacciones de reducción pueden revertir el grupo N’b-óxido a su estado original.

Sustitución: El grupo sulfato se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

AnhydrovinblastinaN’b-óxidoSulfatoSal tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de alcaloides similares y sus derivados.

Biología: El compuesto se utiliza en la investigación proteómica para investigar las interacciones y funciones de las proteínas.

Mecanismo De Acción

El mecanismo de acción de AnhydrovinblastinaN’b-óxidoSulfatoSal involucra su interacción con proteínas microtubulares, lo que lleva a la inhibición de la mitosis en metafase. Esta interacción provoca la cristalización de los microtúbulos, lo que resulta en la detención mitótica o la muerte celular. El compuesto se dirige a vías moleculares específicas involucradas en la división celular, lo que lo hace eficaz en el tratamiento del cáncer .

Comparación Con Compuestos Similares

AnhydrovinblastinaN’b-óxidoSulfatoSal se puede comparar con otros compuestos similares como la vinblastina, la vincristina y la vinorelbina. Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y aplicaciones específicas:

Vinblastina: Utilizado en el tratamiento de varios tipos de cáncer, incluido el linfoma de Hodgkin y el cáncer testicular.

Vincristina: Utilizado principalmente en el tratamiento de la leucemia y el linfoma.

Vinorelbina: Utilizado en el tratamiento del cáncer de pulmón de células no pequeñas y el cáncer de mama.

La singularidad de AnhydrovinblastinaN’b-óxidoSulfatoSal radica en sus modificaciones específicas de N’b-óxido y sulfato, que pueden mejorar sus propiedades citotóxicas y proporcionar ventajas distintas en ciertas aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C46H58N4O13S |

|---|---|

Peso molecular |

907.0 g/mol |

Nombre IUPAC |

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4) |

Clave InChI |

YBRHCUUCEAQGFE-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)

![2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12292293.png)

![N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide](/img/structure/B12292306.png)

![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)

![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)